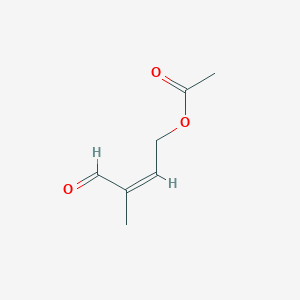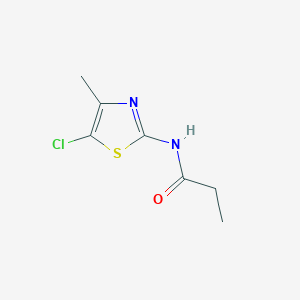
Naphthol AS phosphate
Descripción general
Descripción
Naphthol AS phosphate is an organic compound with the molecular formula C17H14NO5P. It belongs to the class of naphthalene-2-carboxamides, where the carboxamide group is substituted with an aniline. This compound is known for its unique chemical structure, which includes a phosphonooxy group attached to the naphthalene ring, making it a subject of interest in various scientific research fields.
Mecanismo De Acción
Target of Action
The primary targets of Naphthol AS phosphate are alkaline and acid phosphatases . These enzymes play crucial roles in a variety of biological processes, including energy metabolism and signal transduction .
Mode of Action
This compound acts as a substrate for these phosphatases . In the presence of these enzymes, this compound is hydrolyzed, releasing naphthol AS, which can then be coupled with a diazonium salt to form an azo dye .
Biochemical Pathways
The hydrolysis of this compound and the subsequent formation of the azo dye is a key step in the histochemical demonstration of alkaline and acid phosphatases . This process allows for the visualization of these enzymes in biological samples, aiding in the study of their roles in various biochemical pathways .
Result of Action
The hydrolysis of this compound by phosphatases and the subsequent formation of an azo dye result in a color change that can be visualized using histochemical techniques . This allows researchers to identify and quantify the presence of phosphatases in biological samples .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the substrate and the diazonium salt can affect the amount of azo dye produced . Additionally, the presence of lipoproteins can influence the shape of the extinction curves of the azo dyes produced .
Análisis Bioquímico
Biochemical Properties
Naphthol AS phosphate plays a significant role in biochemical reactions, particularly as a substrate for the enzyme alkaline phosphatase . The enzyme hydrolyzes this compound, leading to the formation of a colored product that can be detected spectrophotometrically . This interaction between this compound and alkaline phosphatase is crucial in various biochemical assays.
Cellular Effects
The hydrolysis of this compound by alkaline phosphatase has significant effects on various types of cells and cellular processes. For instance, it has been used in histochemical media for the demonstration of alkaline and acid phosphatases . The colored product formed after hydrolysis can be used to monitor enzyme activity in biological samples such as serum or urine .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by the enzyme alkaline phosphatase. This enzyme-substrate interaction leads to the formation of a colored product that can be detected spectrophotometrically . This process is crucial in various biochemical assays for detecting alkaline phosphatase activity.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for alkaline phosphatase. The hydrolysis of this compound by this enzyme leads to the formation of a colored product, the concentration of which can be monitored over time to assess enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of alkaline phosphatase. It serves as a substrate for this enzyme, and its hydrolysis leads to the formation of a colored product .
Transport and Distribution
Given its water-soluble nature, it is likely to be distributed throughout the aqueous compartments of cells and tissues .
Subcellular Localization
Given its role as a substrate for alkaline phosphatase, it is likely to be found wherever this enzyme is present within the cell .
Métodos De Preparación
The synthesis of Naphthol AS phosphate typically involves the reaction of naphthalene-2-carboxylic acid with phenylamine (aniline) in the presence of a phosphonating agent. The reaction conditions often require a solvent such as dichloromethane or toluene and a catalyst like triethylamine. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Naphthol AS phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group.
Substitution: The compound can undergo substitution reactions, where the phenyl group or the phosphonooxy group can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Naphthol AS phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Naphthol AS phosphate can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide: This compound has a similar structure but with a chlorine atom substituted on the phenyl ring, which may alter its chemical and biological properties.
N-(Disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides: These compounds have hydroxyl groups
Propiedades
IUPAC Name |
[3-(phenylcarbamoyl)naphthalen-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO5P/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYXIWBXOQZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161190 | |
| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13989-98-5 | |
| Record name | N-Phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13989-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylcarbamoyl)naphthalen-2-yl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(PHENYLCARBAMOYL)NAPHTHALEN-2-YL DIHYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QAE6P8NZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















